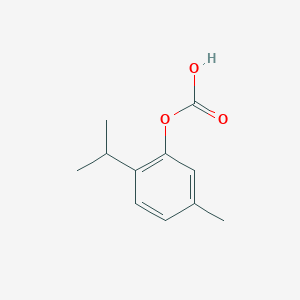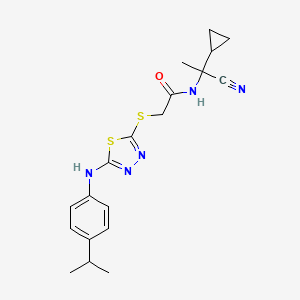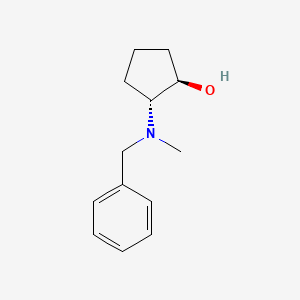
2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclobutyl group attached to a piperazine ring, makes it an interesting subject for study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves several steps. One common method includes the reaction of 4-cyclobutylpiperazine with hydroxyacetimidamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common reagents and conditions for these reactions include solvents like methanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
- 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
- 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
- (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which may confer distinct biological or chemical properties .
Propriétés
Formule moléculaire |
C10H20N4O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-(4-cyclobutylpiperazin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H20N4O/c11-10(12-15)8-13-4-6-14(7-5-13)9-2-1-3-9/h9,15H,1-8H2,(H2,11,12) |
Clé InChI |
TZFOJBJSDUMIBE-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(C1)N2CCN(CC2)C/C(=N/O)/N |
SMILES canonique |
C1CC(C1)N2CCN(CC2)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
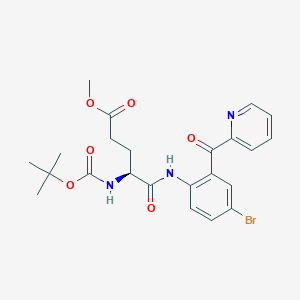
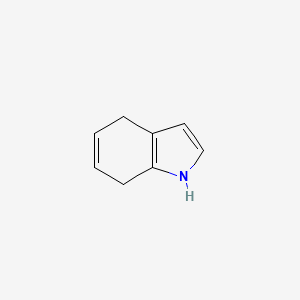
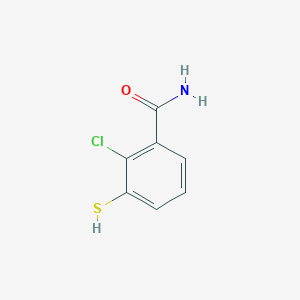
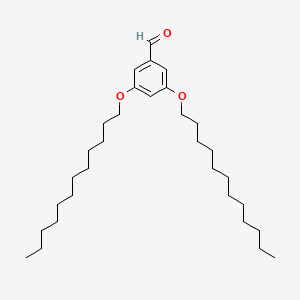
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)

![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
